

# Comprehensive Application Notes: Diglyme-d14 Solvation Structure in Battery Anodes

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Diglyme-d14

CAS No.: 38086-00-9

Cat. No.: S881399

[Get Quote](#)

## Introduction to Diglyme Solvation Chemistry in Battery Anodes

**Diglyme-based solvation structures** represent a significant advancement in alkali metal battery technology, particularly for systems struggling with irreversible capacity loss and poor ion transport. Diglyme (C<sub>6</sub>H<sub>14</sub>O<sub>3</sub>), or bis(2-methoxyethyl) ether, is a **glyme-based solvent** characterized by its linear chain of oxygen atoms that create favorable coordination sites for metal cations. The deuterated form (**diglyme-d14**) where all hydrogen atoms are replaced with deuterium provides distinct advantages for research applications, particularly in **nuclear magnetic resonance (NMR)** studies due to its superior spectral properties and reduced interference during analysis.

The unique **solvation structure** of diglyme with alkali metal ions enables the formation of stable complexes that can co-intercalate into graphite electrodes, a phenomenon that has attracted significant attention for sodium-ion battery systems where conventional graphite intercalation is thermodynamically unfavorable. These **ternary intercalation compounds** consisting of graphite, sodium, and diglyme demonstrate exceptional cycle performance due to their dynamic behavior within the graphene layers, facilitating rapid ion diffusion and stable electrode-electrolyte interfaces. Research indicates that the **weakly solvating power** of glymes like diglyme promotes anion-rich solvation sheaths that enhance desolvation kinetics and

contribute to stable solid electrolyte interphase (SEI) formation—critical factors for long-term battery performance across varied operating conditions.

## Experimental Protocols for Structural Characterization

### NMR Analysis of Dynamics and Coordination

**Solid-state NMR spectroscopy** serves as a powerful technique for investigating the dynamic behavior and coordination environment of **diglyme-d14** in battery anode materials. The protocol outlined below has been specifically optimized for studying sodium-diglyme complexes in graphite intercalation compounds:

- **Sample Preparation:** Electrochemically synthesize the ternary graphite intercalation compound using **deuterated diglyme (diglyme-d14)** to enable clear NMR signal detection. Prepare the compound by immersing graphite electrodes in a 1.0 M sodium bis(fluorosulfonyl)imide (NaFSI) dissolved in **diglyme-d14** solution inside an argon-filled glove box ( $O_2$  and  $H_2O$  levels < 0.1 ppm). Allow the intercalation to proceed for 24 hours at room temperature before sealing in appropriate NMR rotors under inert atmosphere. [1] [2]
- **Data Acquisition Parameters:** Conduct  $^2H$  NMR experiments on a spectrometer operating at a Larmor frequency of at least 400 MHz. Utilize a **quadrupolar echo pulse sequence** with a  $\pi/2$  pulse length of 2.5-3.5  $\mu s$  and inter-pulse delay of 40  $\mu s$ . Acquire spectra across a temperature range of 150-300 K to probe dynamic transitions, with a minimum of 1024 scans per temperature increment to ensure adequate signal-to-noise ratio. Set the recycling delay to 1.0-2.0 seconds based on longitudinal relaxation times. [1]
- **Spectral Analysis Methodology:** Process the acquired data with exponential line broadening (100-500 Hz) before Fourier transformation. Analyze the **line shapes and quadrupolar splitting** patterns to determine molecular mobility and coordination geometry. Specifically, rigid lattice spectra with characteristic Pake doublets indicate restricted motion, while motionally narrowed signals suggest rapid molecular reorientation. Quantitative analysis of temperature-dependent dynamics should focus on the activation energies for rotational processes. [1]

Table 1: Key NMR Parameters for **Diglyme-d14** Characterization in Sodium-Graphite Intercalation Compounds

Experimental Parameter	Optimal Setting	Structural Information Obtained
Temperature Range	150-300 K	Molecular mobility transitions
Echo Delay Time	40 $\mu$ s	Quadrupolar coupling constant determination
$\pi/2$ Pulse Length	2.5-3.5 $\mu$ s	Spectral resolution optimization
Recycle Delay	1.0-2.0 s	Relaxation time considerations
Scan Accumulation	1024-4096	Signal-to-noise ratio enhancement

## Computational Modeling Approaches

**Computational methods** provide invaluable atomic-level insights into diglyme solvation structures and their dynamic behavior in battery anodes. The following protocol details the application of density functional theory (DFT) and molecular dynamics (MD) simulations for characterizing these complexes:

- **Model Construction:** Build initial coordination models of sodium ions with diglyme molecules using chemical modeling software. For **ternary graphite intercalation compounds**, create layered structures with alternating graphene sheets and sodium-diglyme complexes. Ensure proper periodic boundary conditions with vacuum spacing of at least 15 Å perpendicular to the graphene layers to prevent spurious interactions between periodic images. [3] [4]
- **DFT Calculation Parameters:** Employ the **Perdew-Burke-Ernzerhof (PBE)** functional with Grimme's D3 dispersion correction to account for van der Waals interactions. Use a plane-wave basis set with kinetic energy cutoff of 500 eV and projector-augmented wave (PAW) pseudopotentials. Set k-point sampling to 3×3×1 for graphite intercalation compounds. Perform geometry optimization until forces on all atoms are below 0.01 eV/Å. Calculate electronic structure properties including projected density of states (PDOS) and electron localization function (ELF) to analyze bonding characteristics. [3]

- **Molecular Dynamics Protocol:** Conduct **ab initio MD (AIMD)** simulations in the NVT ensemble using a Nosé-Hoover thermostat with integration time step of 1.0 fs. Extend simulation time to at least 20 ps for adequate sampling of dynamic processes. Calculate mean square displacement (MSD) of sodium ions from trajectory data to determine diffusion coefficients using the Einstein relation. Analyze coordination numbers and radial distribution functions to characterize solvation structure stability. [3]

## Electrochemical Characterization Methods

**Electrochemical analysis** provides critical performance metrics for battery systems employing diglyme-based electrolytes, connecting molecular-level solvation structures to macroscopic device behavior:

- **Cell Assembly:** Construct CR2032-type coin cells in an argon-filled glove box using graphite working electrodes, sodium metal counter/reference electrodes, and glass fiber separators. Prepare the electrolyte solution of 1.0 M NaTFSI or NaFSI salt in diglyme or **diglyme-d14** solvent. Ensure precise electrode alignment and apply uniform pressure during cell sealing to maintain consistent interfacial contact. [1]
- **Cycling and Rate Performance Testing:** Execute galvanostatic charge-discharge cycles between voltage limits of 0.01-2.0 V vs. Na/Na<sup>+</sup> at varying current densities (0.1-2.0C rate). Perform cyclic voltammetry scans at 0.1-1.0 mV/s sweep rates to identify redox processes associated with co-intercalation. Conduct electrochemical impedance spectroscopy (EIS) measurements from 100 kHz to 10 mHz with 10 mV amplitude to analyze interfacial resistance evolution. [1] [5]
- **Desolvation Energy Assessment:** Employ **potentiostatic electrochemical impedance spectroscopy** with a symmetric cell configuration (Na|electrolyte|Na) to determine the activation energy for charge transfer. Calculate the desolvation energy barrier from the temperature-dependent charge transfer resistance using Arrhenius analysis across a temperature range of 25-80°C. [6] [7]

## Structural Dynamics and Coordination Mechanisms

### Temperature-Dependent Coordination Behavior

The **coordination structure** of diglyme with sodium ions exhibits remarkable temperature dependence that directly influences ion transport mechanisms in battery anodes. Research employing  $^2\text{H}$  NMR spectroscopy has revealed two distinct coordination regimes with a transition temperature of approximately 233 K:

- **Low-Temperature Regime (Below 233 K):** At reduced temperatures, **sodium-diglyme complexes** demonstrate rigid coordination where two diglyme molecules bind to each sodium ion in a well-defined geometry. The complex remains essentially static except for the rotation of terminal methyl groups, which continues even at cryogenic temperatures. This **restricted molecular motion** results in characteristic quadrupolar splitting patterns in  $^2\text{H}$  NMR spectra, indicative of a well-ordered intercalation structure within the graphite galleries. The rigidity of the complex at low temperatures contributes to reduced ionic conductivity but enhanced structural stability. [1]
- **High-Temperature Regime (Above 233 K):** At room temperature and above, diglyme molecules exhibit **dynamic coordination behavior** characterized by weak binding to sodium ions through typically one oxygen atom of the ligand. This coordination mode allows the diglyme molecule to rotate freely around the O-Na axis, creating a more fluidic environment that facilitates rapid ion transport. The **active molecular motion** of these sodium-diglyme complexes significantly enhances sodium diffusion between graphene layers in graphite intercalation compounds, contributing to improved rate capability in sodium-ion batteries. [1]

Table 2: Temperature-Dependent Coordination Behavior of Sodium-Diglyme Complexes in Graphite Anodes

Coordination Parameter	Low-Temperature Behavior (<233 K)	High-Temperature Behavior (>233 K)
Coordination Number	~2 diglyme molecules per $\text{Na}^+$	~1 oxygen atom per $\text{Na}^+$
Molecular Mobility	Restricted (methyl rotation only)	Free rotation around O-Na axis
Ion Transport Mechanism	Limited $\text{Na}^+$ diffusion	Enhanced $\text{Na}^+$ diffusion between graphene layers
NMR Spectral Characteristics	Pake doublet pattern	Motionally narrowed signal

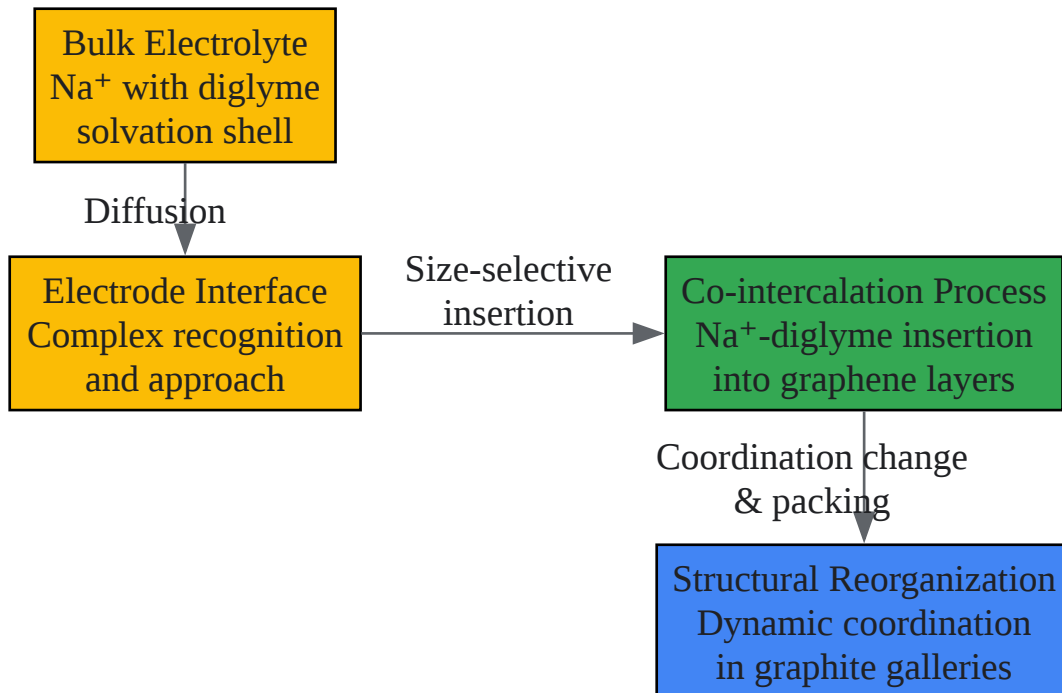
Coordination Parameter	Low-Temperature Behavior (<233 K)	High-Temperature Behavior (>233 K)
Impact on Battery Performance	Structural stability	Enhanced rate capability

## Co-intercalation Mechanism in Graphite Anodes

The **co-intercalation mechanism** of sodium-diglyme complexes represents a paradigm shift in sodium-ion battery technology, enabling the reversible insertion of sodium into graphite—an achievement previously considered impractical due to thermodynamic constraints. This unique process involves several distinct stages:

- **Solvation Shell Formation:** In the bulk electrolyte, sodium ions coordinate with diglyme molecules to form **stable solvated complexes** with a specific stoichiometry. The linear chain structure of diglyme, with three oxygen atoms capable of coordinating to cations, creates an optimal geometry for forming these complexes. The **weak solvation power** of diglyme is crucial as it allows for easier desolvation at the electrode interface or enables the entire complex to intercalate without complete desolvation. [1] [5]
- **Interfacial Recognition and Insertion:** The solvated sodium-diglyme complexes approach the graphite electrode interface, where the molecular dimensions and electronic structure of the complex match the geometric constraints of the graphene galleries. This **size-selective compatibility** enables the staged intercalation of the complexes without causing exfoliation or mechanical degradation of the graphite structure—a common failure mechanism in conventional sodium-ion battery systems. [1]
- **Dynamic Reorganization Within Graphene Layers:** Once intercalated, the sodium-diglyme complexes undergo **structural rearrangement** to optimize packing density and interaction with the graphene surfaces. The complexes organize into layered structures with specific orientation relative to the graphene planes, facilitated by the dynamic coordination behavior observed in NMR studies. This reorganization creates efficient pathways for electronic conduction while maintaining sufficient mobility for the sodium ions to diffuse within the expanded graphite structure. [1]

The following diagram illustrates the coordination and intercalation mechanism of sodium-diglyme complexes in graphite anodes:



[Click to download full resolution via product page](#)

## Performance Optimization and Application Notes

### Electrolyte Formulation Design Strategies

The design of **high-performance electrolytes** based on diglyme solvents requires careful consideration of multiple factors to optimize the solvation structure for specific battery configurations. Recent advances have identified several key strategies for enhancing performance:

- **Anion Engineering**: Incorporate anions with strong Li<sup>+</sup>/Na<sup>+</sup> affinity such as **trifluoroacetate (TFA<sup>-</sup>)** or bis(fluorosulfonyl)imide (FSI<sup>-</sup>) to create **anion-rich solvation sheaths**. These anions competitively coordinate with alkali metal ions, reducing solvent interaction and promoting the formation of inorganic-rich solid electrolyte interphases (SEI). For optimal performance, use a bisalt system with

0.5 M LiTFA + 0.5 M LiTFSI in diglyme, which has been shown to reduce the desolvation energy barrier from 58.20 to 46.31 kJ mol<sup>-1</sup> compared to single-salt formulations. [6] [5]

- **Concentration Optimization:** Tailor salt concentration to balance ion conductivity and solvation structure. While conventional electrolytes typically use 1.0 M concentrations, slightly elevated concentrations of 1.25-1.8 M have demonstrated improved performance in glyme-based systems by enhancing **anion participation** in the primary solvation shell without significantly compromising ionic conductivity. This optimized concentration promotes the formation of contact ion pairs and aggregates that facilitate faster desolvation kinetics at electrode interfaces. [4] [5]
- **Fluorination Strategies:** Implement partially fluorinated ether solvents such as 2,2-difluoroethyl methyl ether (FEME) in combination with diglyme to further weaken Li<sup>+</sup>/Na<sup>+</sup> solvation and enhance electrochemical stability. Fluorinated solvents demonstrate even **weaker solvating power** than their non-fluorinated analogs, promoting greater anion involvement in the solvation structure and creating more robust electrode-electrolyte interfaces, particularly at high operating voltages. [4] [7]

## Thermal Stability Enhancement

Battery operation across wide temperature ranges presents significant challenges that can be addressed through strategic design of diglyme-based solvation structures:

- **High-Temperature Resilience (Up to 80°C):** Formulate electrolytes with **competitive solvation** components that maintain stable coordination structures at elevated temperatures. The incorporation of lithium nitrate (LiNO<sub>3</sub>) as a co-salt in diglyme-based electrolytes has proven effective in stabilizing the lithium metal interface under high-temperature operation, enabling LiFePO<sub>4</sub>||Li cells to achieve 500 cycles with 96% capacity retention at 80°C. This remarkable performance stems from the reinforced SEI layer rich in inorganic compounds such as Li<sub>3</sub>N and LiN<sub>x</sub>O<sub>y</sub> that suppress continuous electrolyte decomposition. [5]
- **Low-Temperature Functionality:** Exploit the **weak solvation energy** of diglyme-based electrolytes to maintain ion transport at sub-ambient temperatures. The relatively low desolvation energy barriers of sodium-diglyme and lithium-diglyme complexes facilitate charge transfer even when molecular thermal energy is reduced. This characteristic enables graphite anodes to maintain approximately 70%

of their room-temperature capacity at  $-20^{\circ}\text{C}$  when paired with properly formulated diglyme-based electrolytes containing fluorinated co-solvents. [7] [5]

Table 3: Performance Metrics of Diglyme-Based Electrolytes in Various Battery Systems

Battery System	Electrolyte Formulation	Cycle Life (Capacity Retention)	Operating Conditions
Graphite Na Half-cell	1.0 M NaFSI in diglyme-d14	200+ cycles (>95%)	Room temperature, 0.2C rate
LFP Li Full Cell	1.25 M LiTFSI/LiTFA in diglyme	2000 cycles (90%)	$25^{\circ}\text{C}$ , 1C rate
LFP Li Full Cell	1.25 M LiTFSI/LiNO <sub>3</sub> in diglyme	500 cycles (96%)	$80^{\circ}\text{C}$ , 1C rate
Si/C Li Full Cell	EFA/FEC with diglyme additive	500 cycles (85.2%)	Room temperature, 0.2C rate
Li-O <sub>2</sub> Battery	0.5 M LiTFA + 0.5 M LiTFSI in G4	120 cycles (Limited Li anode)	7 mAh cm <sup>-2</sup> areal capacity

## Conclusion and Future Perspectives

The strategic application of **diglyme-d14 solvation structures** in battery anodes represents a significant advancement in electrochemical energy storage technology, particularly for sodium-ion systems where conventional graphite intercalation is thermodynamically challenging. The unique **coordination chemistry** of diglyme with alkali metal ions, characterized by temperature-dependent dynamics and weak solvation power, enables unprecedented performance in terms of cycle life, rate capability, and temperature resilience.

Future research directions should focus on expanding the application of diglyme-based solvation structures to emerging battery chemistries including potassium-ion, magnesium-ion, and calcium-ion systems. Additionally, further investigation into the relationship between solvation structure and interphase composition at atomic levels will enable more precise electrolyte engineering. The development of multi-dentate glyme analogs with tailored coordination properties and increased oxidation stability represents

another promising avenue for enhancing high-voltage compatibility. As battery technologies continue to evolve toward more demanding applications, the fundamental understanding and strategic implementation of controlled solvation structures will play an increasingly critical role in achieving performance targets.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Structure and Dynamic Behavior of Sodium-Diglyme ... [okayama.elsevierpure.com]
2. NMR-Detected Dynamics of Sodium Co-Intercalation with ... [cris.biu.ac.il]
3. First-principles insights into lithium and magnesium ion ... [ui.adsabs.harvard.edu]
4. Computational study of Li<sup>+</sup> solvation structures in ... [pubs.rsc.org]
5. Weakly Solvated Structure of Glymes Enhances Stability in ... [pubmed.ncbi.nlm.nih.gov]
6. Solvation Structure with Enhanced Anionic Coordination ... [pubmed.ncbi.nlm.nih.gov]
7. Electrolyte design weakens lithium-ion solvation for a fast ... [pubs.rsc.org]

To cite this document: Smolecule. [Comprehensive Application Notes: Diglyme-d14 Solvation Structure in Battery Anodes]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b881399#diglyme-d14-solvation-structure-in-battery-anodes>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)